17α-Dutasteride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

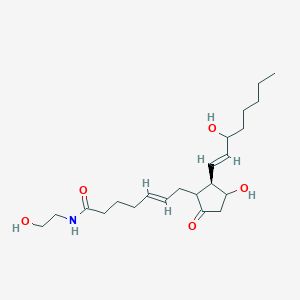

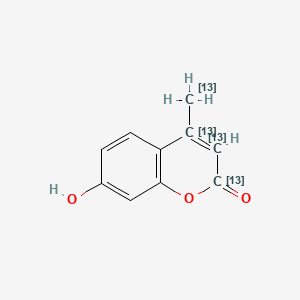

17α-Dutasteride is a synthetic 4-azasteroid compound primarily used as a medication for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. It functions as a potent inhibitor of the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT), a hormone that plays a significant role in the development and enlargement of the prostate gland .

Mechanism of Action

Biochemical Pathways

The primary biochemical pathway affected by 17α-Dutasteride is the conversion of testosterone to DHT by the 5α-reductase enzyme . By inhibiting this enzyme, this compound prevents the conversion of testosterone to DHT, leading to a decrease in DHT levels in the blood by up to 98% . This reduction in DHT levels affects the hormonal balance, particularly in the prostate gland, where DHT plays a crucial role in its development and enlargement .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by the formulation in which it is presented . Dutasteride has a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . Accordingly, dutasteride is dosed in a way that requires at least 3 months of treatment to reach steady-state concentrations .

Result of Action

The primary result of this compound’s action is the reduction of symptoms associated with benign prostatic hyperplasia (BPH) in adult males . By reducing the levels of DHT, this compound helps to decrease the size of an enlarged prostate, thereby improving symptoms and reducing the risk of acute urinary retention and the need for BPH-related surgery .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability . Therefore, it’s crucial to consider these factors when administering the drug to ensure optimal therapeutic outcomes.

Biochemical Analysis

Biochemical Properties

17α-Dutasteride interacts with 5α-reductase enzymes in a potent, selective, and irreversible manner . These enzymes convert testosterone into DHT . By inhibiting these enzymes, this compound reduces the levels of circulating DHT .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It has been found to have neuroprotective, antioxidant, and anti-inflammatory effects . It also appears effective against glutamate toxicity , and it is capable of restoring altered dopamine activity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of 5α-reductase enzymes . These enzymes convert testosterone into DHT . By blocking these enzymes, this compound prevents the conversion of testosterone into DHT, thereby reducing the levels of circulating DHT .

Temporal Effects in Laboratory Settings

These studies suggest that the effects of such compounds can vary based on the duration of exposure .

Dosage Effects in Animal Models

For instance, studies on 17α-estradiol have shown that it can reduce body weight and adiposity at certain dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway that converts testosterone into DHT . This process is mediated by 5α-reductase enzymes . By inhibiting these enzymes, this compound alters this metabolic pathway and reduces the levels of circulating DHT .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17α-Dutasteride involves multiple steps, starting from the appropriate steroidal precursorsThe reaction conditions typically involve the use of organic solvents such as acetonitrile and water, with trifluoroacetic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product meets the required purity standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve this .

Chemical Reactions Analysis

Types of Reactions: 17α-Dutasteride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Substitution reactions can occur at the trifluoromethyl groups, leading to different analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of this compound .

Scientific Research Applications

17α-Dutasteride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the inhibition of steroidal enzymes.

Biology: The compound is used to investigate the role of DHT in various biological processes.

Medicine: this compound is extensively studied for its therapeutic potential in treating BPH and androgenetic alopecia.

Industry: It is used in the pharmaceutical industry for the development of new drugs targeting 5α-reductase

Comparison with Similar Compounds

Finasteride: Another 5α-reductase inhibitor, but it selectively inhibits only type II isoform.

Tamsulosin: An alpha-blocker used for treating BPH, but it works through a different mechanism by relaxing the muscles in the prostate and bladder neck

Uniqueness of 17α-Dutasteride: this compound’s ability to inhibit both type I and type II isoforms of 5α-reductase makes it more effective in reducing DHT levels compared to finasteride. This dual inhibition results in a more significant reduction in prostate size and better therapeutic outcomes for patients with BPH .

Properties

CAS No. |

1796930-46-5 |

|---|---|

Molecular Formula |

C27H30F6N2O2 |

Molecular Weight |

528.539 |

IUPAC Name |

(1R,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19-,21+,24-,25+/m0/s1 |

InChI Key |

JWJOTENAMICLJG-UWKVNAJESA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(Ethylthio)carbonyl]-5-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B565967.png)

![Tetrazolo[1,5-a]pyridin-7-amine](/img/structure/B565968.png)